2,3,4-trimethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
Description
2,3,4-Trimethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic small-molecule compound featuring a benzamide core substituted with three methoxy groups at the 2-, 3-, and 4-positions.
Properties
IUPAC Name |
2,3,4-trimethoxy-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5/c1-5-12-24-17-9-7-15(13-14(17)6-11-19(24)25)23-22(26)16-8-10-18(27-2)21(29-4)20(16)28-3/h7-10,13H,5-6,11-12H2,1-4H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VARMBPBXHZBXFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C(=C(C=C3)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Benzamide Intermediate
Phenethylamine derivatives are condensed with benzoyl chlorides or benzoic acids under basic conditions. For example, N-(2-phenethyl)benzamide is synthesized by reacting phenyl ethylamine with chlorobenzoyl chloride in the presence of sodium hydroxide. Adapting this to the target compound:
- Propylamine introduction : Propylamine is alkylated using 1-bromopropane in a polar aprotic solvent (e.g., DMF) with potassium carbonate as a base.
- Cyclization : The resulting N-propylphenethylamine undergoes cyclization using phosphorus pentoxide (P₂O₅) and phosphorus oxychloride (POCl₃) in toluene. This forms the 3,4-dihydroquinoline core.
- Reactants: N-propylphenethylamine (1 eq), P₂O₅ (1.1 eq), POCl₃ (2.5 eq)
- Solvent: Toluene
- Temperature: Reflux (110–120°C)
- Time: 4–6 hours
- Yield: ~85%
Oxidation to Introduce the 2-Oxo Group
The dihydroquinoline intermediate is oxidized to introduce the ketone moiety. Boron hydride (BH₃) or potassium permanganate (KMnO₄) in alcoholic solvents facilitates this conversion:
- BH₃ in methanol selectively oxidizes the C2 position without over-oxidizing the ring.
- Reaction time: 2–3 hours at 0–5°C.
Preparation of 2,3,4-Trimethoxybenzoyl Chloride
The electrophilic benzoyl component is derived from 2,3,4-trimethoxybenzoic acid , synthesized via methylation of pyrogallol (1,2,3-trihydroxybenzene).
Methylation of Pyrogallol
Pyrogallol undergoes O-methylation using methyl sulfate [(CH₃O)₂SO₂] under alkaline conditions:
- Stepwise methylation : Sodium hydroxide (30% aqueous) facilitates the reaction at 30–60°C.
- Isolation : The product 1,2,3-trimethoxybenzene is extracted with ethyl acetate after neutralization.
- Pyrogallol : Methyl sulfate : NaOH = 1 : 3.3 : 4 (weight ratio)
- Temperature: 60°C
- Yield: 92.5%
Formylation to 2,3,4-Trimethoxybenzaldehyde
The Vilsmeier-Haack reaction introduces the aldehyde group:
- Reagent preparation : DMF reacts with POCl₃ to form the Vilsmeier complex.
- Reaction : 1,2,3-Trimethoxybenzene is treated with the complex at 70–80°C for 10 hours.
- Work-up : Hydrolysis with ice water followed by ethyl acetate extraction yields 2,3,4-trimethoxybenzaldehyde .
- Purity: 99.7% (GC)
- Yield: 73.2%
Conversion to Benzoyl Chloride
The aldehyde is oxidized to 2,3,4-trimethoxybenzoic acid using KMnO₄ in acidic medium, followed by treatment with thionyl chloride (SOCl₂) to form the acyl chloride:
- Oxidation : 2,3,4-Trimethoxybenzaldehyde + KMnO₄ → benzoic acid (yield: ~90%).
- Chlorination : Benzoic acid + SOCl₂ (excess) → benzoyl chloride (yield: 95%).
Amide Bond Formation
The final step couples the tetrahydroquinoline amine with the benzoyl chloride via Schotten-Baumann conditions :
Reaction Setup
- Base : Aqueous sodium hydroxide (10%) maintains alkaline pH to scavenge HCl.
- Solvent : Dichloromethane (DCM) or ethyl acetate.
- Stoichiometry : 1.1 eq benzoyl chloride per eq amine to ensure complete reaction.
Procedure :
- Dissolve 1-propyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine in DCM.
- Add benzoyl chloride dropwise at 0°C.
- Stir for 4–6 hours at room temperature.
- Extract with dilute HCl to remove unreacted amine, then wash with brine.
Purification and Characterization
Crystallization
The crude product is recrystallized from ethanol/water (3:1 v/v) to achieve >99% purity.
Comparative Analysis of Methodologies
Challenges and Optimization Opportunities
- Oxidation Selectivity : Over-oxidation of the tetrahydroquinoline ring remains a risk; using BH₃-THF instead of KMnO₄ may improve selectivity.
- Benzoyl Chloride Stability : Hydrolysis during storage can be mitigated by storing under anhydrous conditions with molecular sieves.
- Scalability : Batch methylation in achieves 73% yield, but continuous flow systems could enhance throughput.
Chemical Reactions Analysis
Types of Reactions
2,3,4-trimethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the benzamide can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
The compound 2,3,4-trimethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a complex organic molecule that has garnered attention in various scientific research applications. This article explores its potential uses, focusing on medicinal chemistry, pharmacology, and its implications in drug development.
Structural Features
- Benzamide Backbone : Provides a scaffold for various substitutions, enhancing bioactivity.
- Tetrahydroquinoline Ring : Known for its presence in numerous bioactive compounds, it contributes to the pharmacological properties of the molecule.
- Trimethoxy Substituents : These groups may enhance solubility and receptor binding affinity.
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural similarities to known pharmacophores. Research indicates that modifications to the tetrahydroquinoline structure can lead to derivatives with enhanced activity against various diseases.
Case Studies
- Anticancer Activity : Preliminary studies have shown that derivatives of this compound exhibit cytotoxic effects on cancer cell lines. For instance, compounds with similar structures have been reported to inhibit tumor growth by inducing apoptosis in cancer cells.
- Neuroprotective Effects : Research indicates that related compounds may protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases.
Pharmacology
Pharmacological studies focus on the compound's mechanism of action and efficacy. The benzamide structure is often associated with interactions at various neurotransmitter receptors.
Mechanistic Insights
- Receptor Binding : The compound may act as a modulator at dopamine and serotonin receptors, which are crucial targets in treating psychiatric disorders.
- Enzyme Inhibition : It has been hypothesized that the compound could inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in metabolic disorders.
Drug Development
The unique structure of this compound makes it a candidate for further development into pharmaceuticals.
Developmental Pathways
- Lead Compound Identification : Researchers are exploring this compound as a lead for developing new drugs targeting specific diseases.
- Formulation Studies : Investigations into its formulation for improved bioavailability are ongoing, focusing on delivery methods that enhance therapeutic effectiveness.
Data Tables
Mechanism of Action
The mechanism of action of 2,3,4-trimethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxyphenyl group is known to inhibit tubulin polymerization, which can disrupt cell division and lead to anti-cancer effects. Additionally, the compound may interact with other proteins involved in inflammation and cell signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares a common scaffold with several derivatives, differing primarily in substituents on the benzamide ring and the nature of the tetrahydroquinoline side chain. Below is a detailed comparison based on available
Structural and Physicochemical Properties
*Estimated molecular weight based on structural analogy to .
Key Observations :
- However, the bulkier methoxy groups may reduce membrane permeability .
- Molecular Weight : The target compound’s higher molecular weight (~422 vs. 336–363 for analogs) aligns with trends in substituent contributions (methoxy groups add ~31 g/mol each).
Biological Activity
2,3,4-trimethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure includes a trimethoxyphenyl group linked to a tetrahydroquinoline moiety through a benzamide functional group. Its molecular formula is , and it has a molecular weight of 394.46 g/mol .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells:
- Inhibition of Tubulin Polymerization : The trimethoxyphenyl group has been shown to disrupt microtubule formation, which is essential for cell division. This action can lead to anti-cancer effects by preventing tumor cell proliferation .
- Modulation of Enzyme Activity : The compound may interact with enzymes involved in inflammatory pathways and cancer progression, potentially leading to reduced tumor growth and metastasis .
Anticancer Properties
Research has highlighted the compound's potential as an anti-cancer agent:
- Cell Proliferation Inhibition : In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For example:
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties:
- Cytokine Production : In models of inflammation, it was observed that the compound could reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation (IC50 = 0.45 µM) | |
| Anti-inflammatory | Reduction in TNF-alpha and IL-6 production |
Case Study: Antiproliferative Activity
A study evaluated the antiproliferative effects of various derivatives of tetrahydroquinoline compounds. The results indicated that modifications to the benzamide structure could enhance biological activity significantly. The most potent derivative demonstrated an IC50 value lower than that observed for this compound .
Q & A
Basic: What are the standard synthetic routes for 2,3,4-trimethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the tetrahydroquinolinone core via cyclization of substituted anilines with propyl groups under acidic conditions .
- Step 2: Introduction of the benzamide moiety via amide coupling. For example, reacting 2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-amine with 2,3,4-trimethoxybenzoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous DCM .
- Step 3: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol.
Key Reaction Conditions:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Propionic acid, reflux, 12h | ~60% | |
| 2 | DCM, triethylamine, 0°C → RT | ~75% |
Basic: How is the compound characterized for purity and structural confirmation?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR (CDCl₃): Peaks for methoxy groups (δ 3.8–3.9 ppm, singlet), tetrahydroquinolinone NH (δ 8.2 ppm), and aromatic protons (δ 6.5–7.5 ppm) .
- ¹³C NMR confirms carbonyl (C=O, δ ~168 ppm) and quaternary carbons.
- Mass Spectrometry (MS): ESI-HRMS calculates exact mass (e.g., C₂₃H₂₆N₂O₅: [M+H⁺]⁺ = 435.2021; observed: 435.2018) .
- Infrared (IR): Stretches for amide C=O (~1650 cm⁻¹) and aromatic C–H (~3050 cm⁻¹) .
Purity Assessment:
- HPLC: Reverse-phase C18 column, gradient elution (acetonitrile/water), UV detection at 254 nm (>95% purity) .
Advanced: How can enantiomeric purity be achieved for chiral derivatives of this compound?
Methodological Answer:
-
Chiral Separation: Use supercritical fluid chromatography (SFC) with a Chiralpak AD-H column and 50% isopropyl alcohol/CO₂ (0.2% diethylamine) at 100 bar .
-
Optimal Conditions:
Parameter Value Flow Rate 50 mL/min Injection 3 mL (5.75 g/L in ethanol) Detection 254 nm -
Enantiomer Resolution: Baseline separation (RT difference >0.8 min) with >99% enantiomeric excess (ee) .
Advanced: What crystallographic methods are suitable for resolving its 3D structure?
Methodological Answer:
- X-ray Diffraction (XRD): Use SHELXTL (Bruker AXS) or SHELXL for refinement. Key steps:
- Validation: Check for disorder (e.g., propyl chain) using PLATON .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Core Modifications:
- Biological Assays:
- In vitro: Test against cancer cell lines (e.g., MCF-7, IC₅₀ via MTT assay) .
- In silico: Molecular docking (e.g., Autodock Vina) to predict binding to σ-2 receptors .
- Data Analysis: Use GraphPad Prism for dose-response curves and statistical significance (p < 0.05) .
Advanced: How to address contradictory bioassay data in different studies?
Methodological Answer:
- Troubleshooting Steps:
- Verify Compound Integrity: Re-run NMR and HRMS to confirm no degradation .
- Assay Replication: Repeat assays in triplicate under standardized conditions (e.g., cell passage number, serum batch) .
- Control Experiments: Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls .
- Data Normalization: Use Z-factor analysis to assess assay robustness .
- Case Study: Discrepancies in IC₅₀ values may arise from differences in cell viability protocols (e.g., incubation time, cell density) .
Advanced: What analytical strategies resolve spectral overlaps in NMR?
Methodological Answer:
- 2D NMR Techniques:
- HSQC: Correlate ¹H and ¹³C shifts to assign crowded regions (e.g., methoxy vs. aromatic protons) .
- COSY: Identify coupling between adjacent protons (e.g., tetrahydroquinolinone NH and adjacent CH₂) .
- Solvent Optimization: Use deuterated DMSO-d₆ to sharpen broad NH peaks .
- Variable Temperature NMR: Reduce signal broadening caused by slow conformational exchange .
Advanced: How to optimize solubility for in vivo studies?
Methodological Answer:
- Co-solvent Systems:
- Use 10% DMSO + 40% PEG-400 in saline for intravenous administration .
- Test solubility via dynamic light scattering (DLS) to detect aggregates .
- Prodrug Approach: Introduce phosphate esters at the methoxy groups to enhance aqueous solubility .
- Crystallinity Reduction: Amorphize the compound via spray-drying with PVP-K30 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
